1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid can be achieved through several methods. One notable method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This method allows for the preparation of various substituted derivatives of the compound .
Industrial Production Methods: Industrial production methods for this compound typically involve the refluxing of a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves. This method yields higher product yields with methyl derivatives compared to ethyl derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including protonation, oxidation, and substitution reactions. The protonation of this compound has been studied extensively, revealing three successive protonation steps .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include NaClO4 for protonation studies and Mo(CO)6 for ring expansion reactions .
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which have applications in different fields .
Scientific Research Applications
1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various bioactive compounds, including drugs and pesticides.
Biology: The compound’s ability to coordinate with metal ions makes it useful in biochemical studies.
Medicine: Chelidamic acid has been tested for its cytotoxicity effect and anti-proliferative activity on human breast cancer cells.
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid involves its ability to coordinate with metal ions. This coordination can affect various biochemical processes, including enzyme inhibition and metal ion transport . The compound’s protonation properties are also essential in understanding its biochemical effects .
Comparison with Similar Compounds
4-Oxo-1,4-dihydropyridine-3-carboxylic acid: This compound shares a similar pyridine skeleton and is used in the synthesis of various bioactive compounds.
4-Oxo-1,4-dihydropyridine-3-carboxamide: Another similar compound with applications in drug synthesis.
Uniqueness: 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid is unique due to its dual carboxylate groups and its ability to coordinate with a wide range of metal ions. This makes it particularly valuable in both biochemical and industrial applications .
Properties
CAS No. |
41600-42-4 |
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Molecular Formula |
C8H7NO5 |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
1-methyl-4-oxopyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-9-5(7(11)12)2-4(10)3-6(9)8(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI Key |
QUNFDTYCFVEXMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)C=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
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